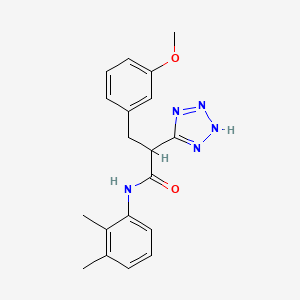

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 2H-tetrazole ring and two aromatic groups: a 2,3-dimethylphenyl moiety and a 3-methoxyphenyl group. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability while maintaining hydrogen-bonding capabilities . The compound’s structure is optimized for interactions with biological targets, with substituents influencing steric, electronic, and solubility properties.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12-6-4-9-17(13(12)2)20-19(25)16(18-21-23-24-22-18)11-14-7-5-8-15(10-14)26-3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERGXFYEKWNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling Reactions: The tetrazole derivative is then coupled with 2,3-dimethylphenyl and 3-methoxyphenyl groups through a series of nucleophilic substitution reactions.

Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with a suitable amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s closest analogs differ in substituents on the phenyl rings and tetrazole tautomerism. Below is a comparative analysis based on evidence-derived

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Substituent-Driven Pharmacological Implications

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with analogs like the 2-fluorophenyl derivative , where fluorine’s electron-withdrawing nature may alter binding affinity to polar targets.

Steric Effects :

- The 2,3-dimethylphenyl group in the target compound creates significant steric hindrance compared to single-substituted phenyl analogs (e.g., 2-ethylphenyl in ). This may limit off-target interactions but reduce flexibility in binding pockets.

Tetrazole Tautomerism :

- The 2H-tetrazole tautomer (as in the target compound) differs from 1H-tetrazole analogs in hydrogen-bonding capacity and pKa, influencing ionization under physiological conditions .

Biological Activity

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic compound belonging to the class of tetrazole derivatives. Its unique structure, comprising a tetrazole ring and aromatic substituents, positions it as a compound of significant interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula . The presence of the tetrazole moiety is critical as it can mimic carboxylic acid functionalities, enhancing its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| CAS Number | 483993-67-5 |

| Molecular Weight | 353.41 g/mol |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing the compound to bind effectively to active sites on target proteins. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that tetrazole derivatives can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

- Anticancer Properties : Preliminary investigations suggest that this compound may have cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further anticancer drug development.

- Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains, indicating its potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar tetrazole compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Activity : A study assessing various tetrazole derivatives reported that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .

- Anti-inflammatory Effects : Research focusing on the anti-inflammatory properties of tetrazole compounds indicated that they could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism involving the modulation of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including amide bond formation, tetrazole ring cyclization, and aromatic substitution. Optimization requires controlling parameters such as temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of coupling agents like EDCI/HOBt. Monitoring via TLC or HPLC ensures intermediate purity. For tetrazole formation, use NaN₃ and ZnBr₂ under reflux in anhydrous conditions .

Q. How can researchers confirm the three-dimensional structure and purity of this compound?

- Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry) with ¹H/¹³C NMR (to verify substituent positions and integration ratios) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC (≥95% purity threshold) using C18 columns and acetonitrile/water gradients. Thermal gravimetric analysis (TGA) can detect solvent residues .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and interactions with biological targets?

- Methodological Answer : Employ density functional theory (DFT) to model electron density distribution and reaction pathways. Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes/receptors (e.g., COX-2 or angiotensin receptors). Combine with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Q. How can contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer : Conduct meta-analysis of experimental variables:

- Assay conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Cell lines/tissue sources : Use standardized models (e.g., HEK293 for receptor studies).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance. Cross-validate using orthogonal methods (e.g., SPR vs. ELISA for binding kinetics) .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in inflammatory pathways?

- Methodological Answer :

- In vitro : Perform LPS-induced cytokine (IL-6, TNF-α) inhibition assays in macrophages (RAW264.7) with dose-response curves (1–100 µM).

- Target identification : Use siRNA knockdown or CRISPR-Cas9 to silence suspected targets (e.g., NF-κB subunits).

- Pathway analysis : Apply RNA-seq or phosphoproteomics to map signaling cascades. Confirm findings with Western blot (p-IκBα, p-p38) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.

- Analytical monitoring : Use UPLC-PDA to track degradation products. Assign structures via LC-MS/MS.

- Kinetic modeling : Calculate half-life (t₁/₂) and activation energy (Arrhenius plots) for shelf-life prediction .

Data Analysis and Interpretation

Q. What strategies are effective for analyzing SAR in analogs of this compound?

- Methodological Answer :

- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity.

- Cluster analysis : Group analogs by scaffold similarity (e.g., tetrazole vs. triazole derivatives) and compare potency.

- Free-energy perturbation (FEP) : Quantify binding energy differences for subtle structural changes .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

- Methodological Answer :

- Formulation : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.

- Solubility parameters : Calculate Hansen solubility parameters (HSPiP software) to identify compatible co-solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.